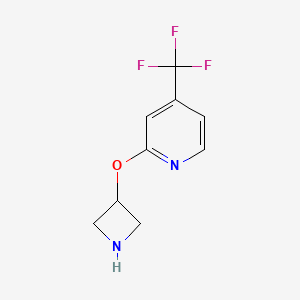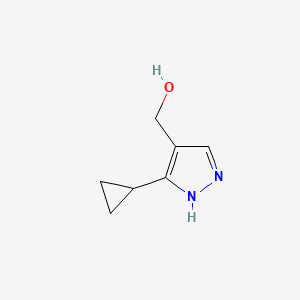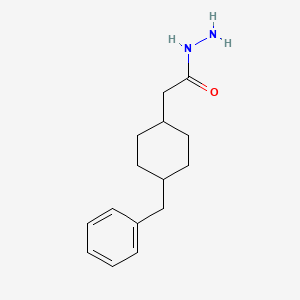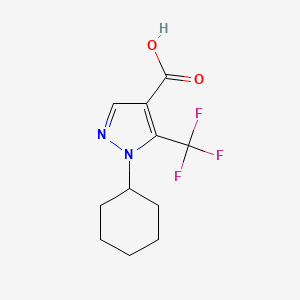
1-cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-Cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CFTPCA) is a trifluoromethylated cyclohexylpyrazole derivative that has been used in a variety of scientific research applications. CFTPCA is an organic compound with a molecular formula of C10H14F3N3O2 and a molecular weight of 265.24 g/mol. It has a melting point of 172.7°C and a boiling point of 287.2°C. CFTPCA is a colorless solid that is soluble in water and ethanol, and it has been used in a variety of scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
Improved Synthesis Techniques
Researchers have developed advanced synthesis methods to enhance the yield of pyrazole-4-carboxylic acid derivatives. For instance, an improved synthesis technique increased the yield of 1H-pyrazole-4-carboxylic acid to 97.1%, significantly higher than previously reported yields. This method involves Claisen condensation, cyclization, deamination, and hydrolysis reactions, demonstrating the compound's versatility in synthetic chemistry (C. Dong, 2011).
Role in Multicomponent Reactions
The compound is pivotal in multicomponent reactions, as evidenced by the synthesis of trifluoromethylated tetrahydrochromeno[2,3-c]pyrazol-5(1H)-ones. This synthesis process, performed in the presence of 4-toluenesulfonic acid, showcases the compound's utility in generating structurally diverse pyrazole derivatives with good yields and functional group tolerance. The reaction mechanism underscores the compound's contribution to innovative synthetic routes (Xu Wang et al., 2015).
Applications in Coordination Chemistry
The compound's derivatives have found applications in coordination chemistry, leading to the synthesis and structural analysis of mononuclear CuII/CoII coordination complexes. These complexes were obtained from pyrazole-dicarboxylate acid derivatives, highlighting the compound's role in developing new materials with potential applications in catalysis, molecular recognition, and as functional materials in electronic devices (S. Radi et al., 2015).
Structural and Spectral Investigations
Structural and spectral studies of pyrazole-4-carboxylic acid derivatives, including 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been conducted. These studies provide valuable insights into the compound's chemical behavior, including detailed NMR spectroscopic investigations and X-ray diffraction analysis. Such research contributes to a deeper understanding of the molecular structure and electronic properties of these compounds, facilitating their application in various scientific domains (S. Viveka et al., 2016).
Antibacterial Activity Exploration
Further derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have been synthesized and evaluated for their antibacterial activities. This research underscores the potential of pyrazole-4-carboxylic acid derivatives in medicinal chemistry, especially as antibacterial agents. The study demonstrates the compound's versatility and its derivatives' capacity to serve as scaffolds for developing new antibacterial compounds (Ishak Bildirici et al., 2007).
Propiedades
IUPAC Name |
1-cyclohexyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c12-11(13,14)9-8(10(17)18)6-15-16(9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHYZOBKJYPYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729152 | |
| Record name | 1-Cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
786727-04-6 | |
| Record name | 1-Cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

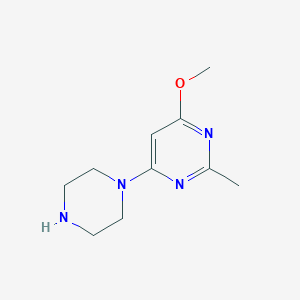
![Methyl[(2-methylcyclobutyl)methyl]amine](/img/structure/B1467626.png)
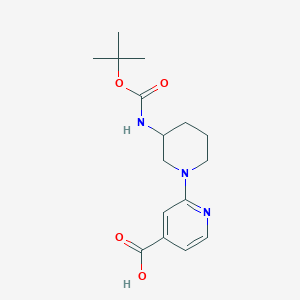
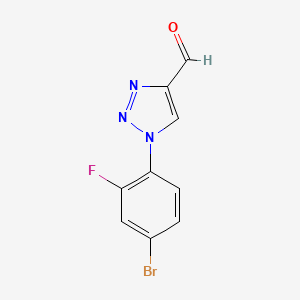
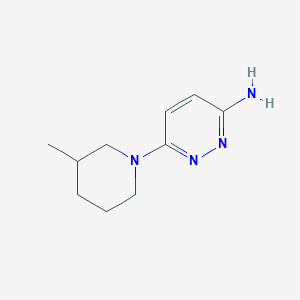
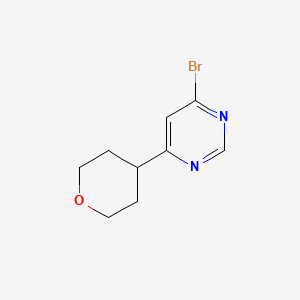
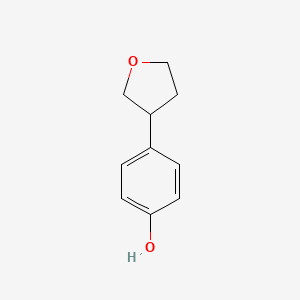
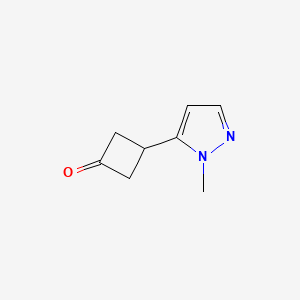
![{6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine](/img/structure/B1467640.png)
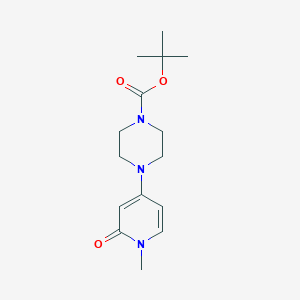
![1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467642.png)
